molecular formula C10H10BrNO4S B2924895 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 790271-07-7

2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid

Cat. No. B2924895
CAS RN: 790271-07-7
M. Wt: 320.16
InChI Key: NFQJOLXYVCEMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C10H10BrNO4S . It has a molecular weight of 320.16 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10BrNO4S/c1-2-5-12-17(15,16)7-3-4-9(11)8(6-7)10(13)14/h2-4,6,12H,1,5H2,(H,13,14) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthetic Utility in Organic Chemistry

2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid and its derivatives demonstrate significant utility in organic synthesis, serving as precursors or intermediates for a variety of organic reactions. For instance, studies have shown their effectiveness in the preparation of uricosuric agents, which are useful in treating conditions like gout and gouty arthritis by enhancing the excretion of uric acid (Sarbanes, 2002). Additionally, these compounds can undergo reactions with various electrophiles, offering a pathway to synthesize unsaturated sulfones, which further illustrates their versatility in creating highly functionalized molecules for potential therapeutic applications (Auvray et al., 1985).

Anticonvulsant Activity

Certain derivatives synthesized from this compound have been investigated for their potential anticonvulsant activities. Research indicates that modifications to these molecules can lead to compounds with marked anticonvulsant effects, showcasing their potential in the development of new therapeutic agents for epilepsy and related neurological disorders (Uno et al., 1979).

Antimicrobial and Antifungal Properties

The bromophenol derivatives, including those similar in structure to this compound, have been isolated from natural sources such as red algae and evaluated for antimicrobial and antifungal activities. These studies have found that such compounds, despite showing low activity against human cancer cell lines, possess significant antimicrobial and antifungal properties, indicating their potential as natural sources of bioactive compounds for pharmaceutical applications (Zhao et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

2-bromo-5-(prop-2-enylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4S/c1-2-5-12-17(15,16)7-3-4-9(11)8(6-7)10(13)14/h2-4,6,12H,1,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQJOLXYVCEMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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